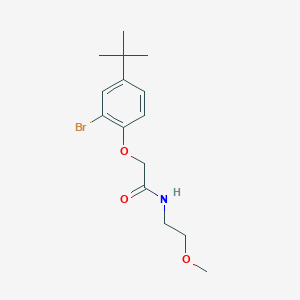![molecular formula C16H24N2O3S B296288 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide](/img/structure/B296288.png)
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide, also known as CMS or CMS121, is a novel small-molecule compound that has gained attention in recent years due to its potential therapeutic properties. CMS121 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), a subtype of glutamate receptors in the brain.
Mécanisme D'action
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, which are involved in synaptic plasticity, learning, and memory. PAMs like 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 bind to a site on mGluR5 that is distinct from the glutamate binding site and enhance the receptor's response to glutamate, leading to increased signaling through the receptor.
Biochemical and physiological effects:
The effects of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 on the brain are complex and depend on the specific brain region and cell type being studied. In general, 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has been shown to enhance synaptic plasticity and increase the strength of excitatory synapses in the brain. It has also been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. These effects are thought to underlie 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121's cognitive-enhancing and anti-addictive properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 in lab experiments is that it is a highly selective and potent PAM of mGluR5, which allows for precise modulation of mGluR5 signaling. However, one limitation is that 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has poor solubility in water, which can make it challenging to administer in certain experimental paradigms.
Orientations Futures
There are several areas of future research that could be pursued with 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121. One area is to further investigate its potential therapeutic properties in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is to investigate the molecular mechanisms underlying 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121's effects on synaptic plasticity and neurotransmitter release. Finally, there is a need for the development of more water-soluble analogs of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 that can be more easily administered in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 involves a multi-step process that starts with the reaction of 3-methylbenzylamine with cyclohexanone to form N-(3-methylphenyl)cyclohexylketimine. This intermediate is then reacted with methylsulfonyl chloride to form N-(3-methylphenyl)cyclohexylmethylsulfonamide. Finally, this compound is reacted with acetyl chloride to form 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121. The purity of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has been extensively studied in preclinical models for its potential therapeutic properties in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance social interaction in animal models. 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has also been investigated for its potential to treat drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has been shown to have neuroprotective properties, suggesting its potential use in the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C16H24N2O3S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O3S/c1-13-7-6-8-14(11-13)17-16(19)12-18(22(2,20)21)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Clé InChI |
RFWMDSPJRYJSIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-4-chloro-3-[(2,5-dimethylanilino)sulfonyl]benzamide](/img/structure/B296206.png)

![Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)

![N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B296211.png)
amino]acetamide](/img/structure/B296214.png)
![4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)

![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)